N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound featuring a thiazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of Dimethyl Groups: The 4,5-dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and undergoing cyclization reactions.
Coupling of Thiazole and Pyridazine Rings: The two rings are coupled through a condensation reaction, typically using acylating agents to form the final acetamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide shares structural similarities with other thiazole and pyridazine derivatives.
Examples: Compounds such as 2-aminothiazole, pyridazine-3-carboxamide, and their derivatives.
Uniqueness
Structural Features: The unique combination of thiazole and pyridazine rings with specific substituents sets this compound apart from others.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-12(2)24-17(18-11)19-15(22)10-21-16(23)9-8-14(20-21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIMLZGMYKEWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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